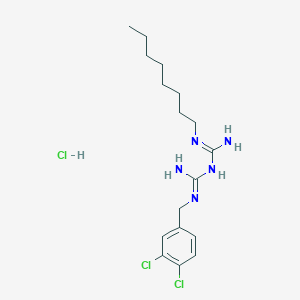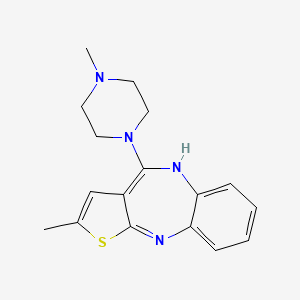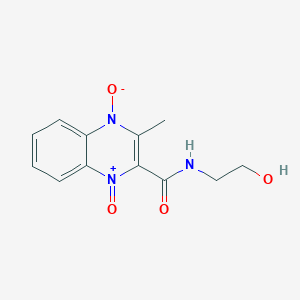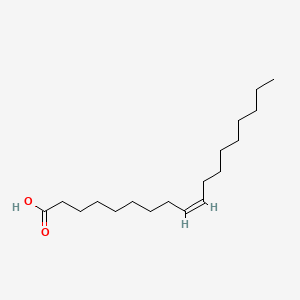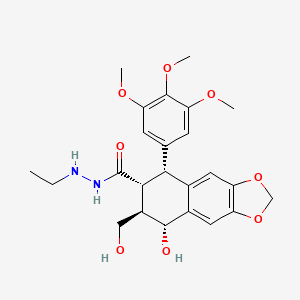
Oligomycin A
説明
Oligomycin A is a macrolide antibiotic initially produced by several species of Streptomyces . It inhibits mitochondrial F1F0 ATP synthase, binding the F0 subunit, inhibiting ATP synthesis . It is used in oxidative phosphorylation research to prevent state 3 (phosphorylating) respiration .
Synthesis Analysis
The structure of Oligomycin A was confirmed by spectroscopic and chemical evaluations . Some crystallographic data cast doubt on the originally adopted structure of the side 2-hydroxypropyl moiety of this antibiotic . It was suggested that the side chain of the oligomycin is enol-related (2-hydroxy-1-propenyl) .
Molecular Structure Analysis
The molecular formula of Oligomycin A is C45H74O11 . The structure of Oligomycin A has been evaluated by NMR–electrospray ionization (ESI) mass spectrometry and by investigation and comparison of its chemical degradation products with those derived from oligomycin B .
Chemical Reactions Analysis
Oligomycin A interacts with hydroxylamine yielding six-membered nitrone annelated with the antibiotic at the positions 3,4,5,6,7 . The reaction with 1-iodide in pyridine led to pyrazolo[1,5-a]pyridine conjugated with the antibiotic at the positions 2 and 3 (product of addition to the C2–C3 double bond followed by spontaneous oxidation) .
Physical And Chemical Properties Analysis
Oligomycin A has a molar mass of 791.062 g/mol . Its density is 1.1±0.1 g/cm3, boiling point is 886.3±65.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .
科学的研究の応用
Cancer Research: ATP Synthase Inhibition
Oligomycin A is utilized in cancer research to study the inhibition of ATP synthase, a key enzyme in the production of ATP. By inhibiting ATP synthase, researchers can monitor the dynamic changes in ATP levels within cancer cells, such as SW480 colon cancer cells . This is crucial for understanding the energy metabolism of cancer cells and the impact of ATP depletion on cell viability and proliferation.
Bioenergetic Adaptation Studies
In the context of cancer cells with heterogeneous bioenergetic organization, Oligomycin A serves as a tool to induce bioenergetic adaptation. It helps in understanding how cancer cells adapt to oxidative phosphorylation (OXPHOS) suppression, which is a common occurrence due to hypoxia or mitochondrial defects . This research is vital for developing therapeutic strategies that target the metabolic vulnerabilities of cancer cells.
Antibacterial Research
Oligomycin A acts as an inhibitor of ATP synthase in bacteria, making it a potential candidate for developing new antibacterial drugs . By binding to the c-ring proton carrying sites of yeast ATP synthase, it provides insights into the common drug binding sites and mechanisms of antibiotic resistance.
Pharmacological Studies
Oligomycin A is employed in pharmacological studies to test the efficacy of new drugs that target ATP synthase. By modulating ATP levels, it allows for the assessment of drug-induced changes in cellular energy metabolism, which is particularly relevant in the development of cancer therapeutics .
Metabolic Flux Analysis
In metabolic flux analysis, Oligomycin A is used to perturb the balance between glycolysis and OXPHOS. This helps in determining the bioenergetic organization of cells and the contribution of glycolysis and OXPHOS to the overall ATP production. Such analyses are crucial for understanding metabolic reprogramming in diseases like cancer .
Safety And Hazards
Oligomycin A should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-WMBHJXFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25S,26R,27S,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethyl-spiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-tetrahydropyran]-13,17,23-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




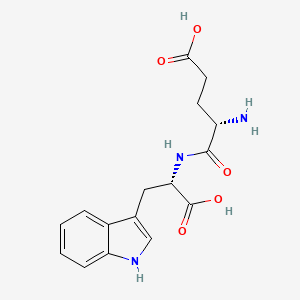
![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
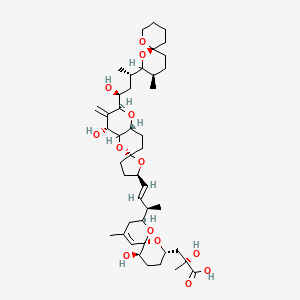

![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)

